molecular formula C14H18FN3O2 B2984982 N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2361879-13-0

N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide

Cat. No.: B2984982
CAS No.: 2361879-13-0
M. Wt: 279.315
InChI Key: IPBYSLVOGUGYKI-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a fluoropyridine moiety and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 5-fluoropyridine, which can be achieved through the fluorination of pyridine derivatives.

    Alkylation: The fluoropyridine intermediate is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group.

    Amidation: The alkylated fluoropyridine is reacted with an amine to form the ethylamino group.

    Coupling Reaction: Finally, the ethylamino-fluoropyridine intermediate is coupled with a prop-2-enamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The ethylamino group can enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Vanillin acetate
  • 2-Methyltetrahydrofuran

Uniqueness

N-Ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyridine moiety provides unique reactivity and binding characteristics, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-ethyl-N-[2-[1-(5-fluoropyridin-3-yl)ethylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-4-14(20)18(5-2)9-13(19)17-10(3)11-6-12(15)8-16-7-11/h4,6-8,10H,1,5,9H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYSLVOGUGYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C1=CC(=CN=C1)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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